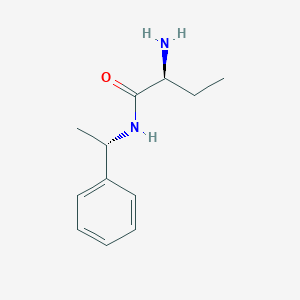
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide is a chiral compound with potential applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method includes the reaction of (S)-2-aminobutyric acid with (S)-1-phenylethylamine under appropriate conditions to form the amide bond. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide linkage .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered microorganisms. For instance, Saccharomyces cerevisiae has been used to produce enantiopure (S)-2-aminobutyric acid, which can then be further reacted with (S)-1-phenylethylamine to yield the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide bond can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Applications De Recherche Scientifique
(S)-2-Amino-N-((S)-1-phenylethyl)butanamide has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Aminobutyric acid: A precursor in the synthesis of (S)-2-Amino-N-((S)-1-phenylethyl)butanamide.
(S)-1-Phenylethylamine: Another precursor used in the synthesis.
Levetiracetam: A pharmaceutical compound with a similar chiral structure.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with chiral targets makes it valuable in various applications, particularly in the development of enantiomerically pure pharmaceuticals .
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-11(13)12(15)14-9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3,(H,14,15)/t9-,11-/m0/s1 |
Clé InChI |
FTHQZSQBOAQFHK-ONGXEEELSA-N |
SMILES isomérique |
CC[C@@H](C(=O)N[C@@H](C)C1=CC=CC=C1)N |
SMILES canonique |
CCC(C(=O)NC(C)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


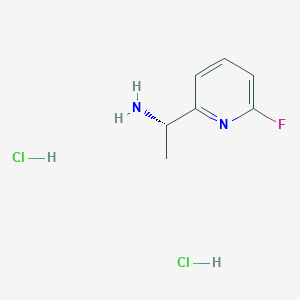

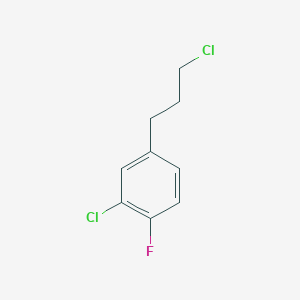
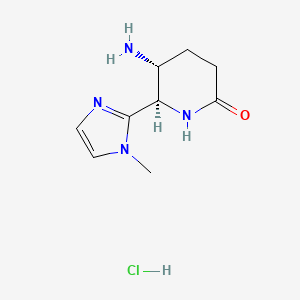
![5-Bromo-2-methylbenzo[d]thiazol-6-amine](/img/structure/B13647045.png)

![7-Methylbenzo[b]thiophen-2-amine](/img/no-structure.png)
![5-[2-[1-(5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13647057.png)

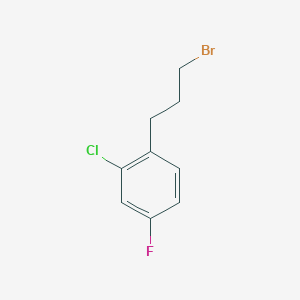

![2-[(3-methyl-1H-pyrazol-5-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13647087.png)

